molecular formula C8H9IO B8350234 2-Iodo-2-phenylethan-1-ol

2-Iodo-2-phenylethan-1-ol

Cat. No.: B8350234
M. Wt: 248.06 g/mol
InChI Key: KBOTURXUTKMUPO-UHFFFAOYSA-N
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Description

Beta-Iodobenzeneethanol is an organic compound with the chemical formula C8H9IO. It consists of a benzene ring substituted with an iodine atom and an ethanol group. This compound belongs to the class of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring .

Preparation Methods

Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Beta-Iodobenzeneethanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Beta-Iodobenzeneethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an iodine atom and an ethanol group, which provides distinct reactivity and interaction capabilities compared to its analogs.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

2-iodo-2-phenylethanol

InChI

InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

KBOTURXUTKMUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-iodo-2-phenylethanol was synthesized as described in Golumbic, C. and Cottle, D. L. J. Am. Chem. Soc. 61, 996 (1939). An aqueous HI solution (81.7 grams, 54.7%) and 556 ml of water were added to a 1 L reaction flask equipped with an addition funnel, which was cooled to zero degrees C. Styrene oxide (40 grams) and 50 grams of ethanol were added to the addition funnel. The styrene oxide solution was added dropwise to the flask over a 40-minute period during which a white precipitate was formed. Filtration over a fritted glass funnel followed by drying under vacuum for four hours yielded 69.8 grams of a white solid having a melting point of 62-66° C. The solid was dissolved in 560 ml of ethanol and poured into rapidly stirred water (2.5 L containing 100 ml of 5% NaHSO3). The white precipitate was collected on a fritted glass funnel and dried in a vacuum oven at room temperature for four hours in the presence of P2O5 as a desiccant. The white solid (24 grams) had a melting point of 75.5-76° C. NMR analysis was consistent with the reports in the above-cited literature.
Name
Quantity
81.7 g
Type
reactant
Reaction Step One
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Quantity
556 mL
Type
reactant
Reaction Step One
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40 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 250 ml round bottom flask was charged with 21 ml HI (55% aqueous solution) and cooled to 0° C. Via an addition funnel, 20 grams of styrene oxide in 80 ml of diethylether were added over a one hour period. Diethylether (45 ml) was added and the water phase was separated. The leftover organic solution was dried with Na2SO4 and evaporated. Thirty-eight grams of a faint yellow solid were obtained having a melting point of 71-72° C.
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
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45 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Iodo-2-phenylethanol was synthesized as described in Golumbic, C. and Cottle, D. L. J. Am. Chem. Soc. 61, 996 (1939). An aqueous HI solution (81.7 grams, 54.7%) and 556 ml of water were added to a 1L reaction flask equipped with an addition funnel, which was cooled to zero degrees C. Styrene oxide (40 grams) and 50 grams of ethanol were added to the addition funnel. The styrene oxide solution was added dropwise to the flask over a 40-minute period during which a white precipitate was formed. Filtration over a fritted glass funnel followed by drying under vacuum for four hours yielded 69.8 grams of a white solid having a melting point of 62-66° C. The solid was dissolved in 560 ml of ethanol and poured into rapidly stirred water (2.5L containing 100 ml of 5% NaHSO3). The white precipitate was collected on a fritted glass funnel and dried in a vacuum oven at room temperature for four hours in the presence of P2O5 as a desiccant. The white solid (24 grams) had a melting point of 75.5-76° C. NMR analysis was consistent with the reports in the above-cited literature.
Name
Quantity
81.7 g
Type
reactant
Reaction Step One
Name
Quantity
556 mL
Type
reactant
Reaction Step One
[Compound]
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1L
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Type
reactant
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40 g
Type
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50 g
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Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

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